Cas no 38768-81-9 (D-Glucose,2,3,4,6-tetrakis-O-(phenylmethyl)-)

D-Glucose,2,3,4,6-tetrakis-O-(phenylmethyl)- structure
38768-81-9 structure
Product Name:D-Glucose,2,3,4,6-tetrakis-O-(phenylmethyl)-
CAS No:38768-81-9
MF:C34H36O6
MW:540.646050453186
CID:296859
Update Time:2024-01-27

D-Glucose,2,3,4,6-tetrakis-O-(phenylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • D-Glucose,2,3,4,6-tetrakis-O-(phenylmethyl)-
    • 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
    • 2,3,4,6-Tetra-O-benzyl-D-glucose
    • 2,3,4,6-Tetra-O-benzylglucose
    • D-Glucose,2,3,4,6-tetra-O-benzyl- (6CI,7CI)
    • D-Glucose, 2,3,4,6-tetrakis-O-(phenylmethyl)-
    • Inchi: 1S/C34H36O6/c35-21-32(38-23-28-15-7-2-8-16-28)34(40-25-30-19-11-4-12-20-30)33(39-24-29-17-9-3-10-18-29)31(36)26-37-22-27-13-5-1-6-14-27/h1-21,31-34,36H,22-26H2/t31-,32+,33-,34-/m1/s1
    • InChI Key: OUHUDRYCYOSXDI-KMKAFXEASA-N
    • SMILES: O=C[C@@H]([C@H]([C@@H]([C@@H](COCC1=CC=CC=C1)O)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1

Experimental Properties

  • Density: 1.179±0.06 g/cm3(Predicted)
  • Melting Point: 151-152 °C
  • Boiling Point: 689.6±55.0 °C(Predicted)
  • pka: 13.33±0.20(Predicted)
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